Cas no 57576-44-0 (Aclarubicin)

Aclarubicin structure
Aclarubicin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Aclarubicin
- Methyl (1R,2R,4S)-4-[(2R,5S,6S)-4-dimethylamino-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- ACLACINOMYCIN A,STREPTOMYCES GALILAEUS
- Aclacin
- aclacur
- Aclaplastin
- ACLARUBLCIN
- ACM
- Aelacinon
- Jaclacin
- ma144-a1
- Aclacinomycin A
- CHEBI:77980
- 57576-44-0
- Aclarubicine [INN-French]
- UNII-74KXF8I502
- ACLARUBICIN [JAN]
- KBio2_006083
- ACLARUBICIN [WHO-DD]
- Spectrum_000467
- Aclarubicinum
- Spectrum5_001041
- DTXSID1022554
- KBio2_000947
- USZYSDMBJDPRIF-SVEJIMAYSA-N
- aclarubicina
- Spectrum4_000768
- MA 144-A1
- D02756
- Aclarubicinum [INN-Latin]
- DB11617
- Aclarubicin [USAN:INN:BAN]
- ACLARUBICIN [USAN]
- ACLARUBICIN [INN]
- SCHEMBL4532
- CS-0020062
- 1-Naphthacenecarboxylic acid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-, methyl ester, [1R-(1a,2b,4b)]-
- SPBio_001967
- Q4674302
- CHEMBL502620
- ACLACINOMYCIN A [MI]
- Aclarubicins
- KBioGR_001156
- CHEBI:74619
- Aclarunbicin
- HMS2089B13
- BDBM50368351
- KBio2_003515
- Spectrum2_001934
- HY-N2306
- KBioSS_000947
- ACLARUBICIN [MART.]
- AW8655
- MFCD00866250
- NS00003246
- 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1alpha,2beta,4beta))-
- Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1-naphthacenecarboxylate
- Aclarubicin (USAN/INN)
- Antibiotic MA 144A
- AB00052311-02
- EINECS 260-824-3
- 74KXF8I502
- 1-Naphthacenecarboxylic acid,(2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-Lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1alpha,2beta,4beta))-
- methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-4-{[2,3,6-trideoxy-4-O-{2,6-dideoxy-4-O-[(2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl]-alpha-L-lyxo-hexopyranosyl}-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl]oxy}-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
- Antibiotic MA 144A1
- methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- NSC-208734
- Aclarubicino [INN-Spanish]
- methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxo-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- Aclarubicino
- CCRIS 2262
- 2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-.alpha.-L-lyxo-hexopyranosyl]-3-(dimethylamino)-.alpha.-L-lyxo-hexopyranosyl]-oxy]-1-naphthacenecarboxalic acid methyl ester
- Aclacinon
- ACLACINOMYCIN A1
- Aclarubicine
- C18638
- CCG-39864
- Antibiotic 3082A
- NSC 208734
- Aclacinomycin
- Aclucinomycin A
- Antibiotic 77-3082A
- Antibiotic MA144-A1
-
- MDL: MFCD00866250
- Inchi: InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
- InChI-Schlüssel: USZYSDMBJDPRIF-SVEJIMAYSA-N
- Lächelt: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O[C@H]1C[C@@H]([C@@H]([C@H](C)O1)O[C@H]1CCC([C@H](C)O1)=O)O)N(C)C)[C@@H]1C2=C(C3C(C4C(=CC=CC=4C(C=3C=C2[C@@H](C(=O)OC)[C@@](CC)(C1)O)=O)O)=O)O
Berechnete Eigenschaften
- Genaue Masse: 811.34200
- Monoisotopenmasse: 811.342
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1530
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 217A^2
- XLogP3: 3.8
Experimentelle Eigenschaften
- Farbe/Form: Gelbes kristallines Pulver aus Chloroform-Hexan
- Dichte: 1.2261 (rough estimate)
- Schmelzpunkt: 151-153° (dec)
- Siedepunkt: 756.05°C (rough estimate)
- Flammpunkt: 496.7±34.3 °C
- Brechungsindex: 1.6220 (estimate)
- PSA: 217.05000
- LogP: 3.15770
- Spezifische Rotation: D24 -11.5° (c = 1 in methylene chloride)
- Dampfdruck: 0.0±0.3 mmHg at 25°C
Aclarubicin Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
-
Warnhinweis:
P264 nach der Behandlung gründlich waschen
p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen
p305, wenn in den Augen
p351 sorgfältig mit Wasser für einige Minuten abspülen
p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen
p337, wenn die Augenreizung anhält
p313 ärztlichen Rat einholen - Transportnummer gefährlicher Stoffe:3249
- Code der Gefahrenkategorie: R25: toxisch beim Schlucken.
- Sicherheitshinweise: S36/37/39-S45
- RTECS:QI9279300
-
Identifizierung gefährlicher Stoffe:
- Verpackungsgruppe:II
- Gefahrenklasse:6.1(a)
- PackingGroup:II
- Lagerzustand:(BD112517)
- Verpackungsgruppe:II
- Gefährdungsgrad:6.1(a)
- Risikophrasen:R25
- Toxizität:LD50 in mice (mg/kg): 22.6 i.p., 33.7 i.v. (Oki)
- Sicherheitsbegriff:6.1(a)
Aclarubicin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A872138-5mg |
Aclacinomycin A |
57576-44-0 | ≥98% | 5mg |
¥1,800.00 | 2022-11-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88090-10mg |
Aclacinomycin A |
57576-44-0 | 98% | 10mg |
¥2722.0 | 2022-11-29 | |
BioAustralis | BIA-A2469-0.10 mg |
Aclarubicin |
57576-44-0 | >90%byHPLC | 0.10mg |
$166.00 | 2023-07-25 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S26217-10mg |
Aclarubicin |
57576-44-0 | 98% | 10mg |
¥2180.00 | 2022-11-29 | |
Biosynth | AA08264-10 mg |
Aclacinomycin A |
57576-44-0 | 10mg |
Please enquire | 2023-01-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4446-5mg |
Aclacinomycin A |
57576-44-0 | 98% | 5mg |
¥940.00 | 2023-09-10 | |
BioAustralis | BIA-A2469-0.50mg |
Aclarubicin |
57576-44-0 | >95% by HPLC | 0.50mg |
$630.00 | 2024-07-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | A190160-25mg |
Methyl (1R,2R,4S)-4-(((2R,4S,5S,6S)-4-(dimethylamino)-5-(((2S,4S,5S,6S)-4-hydroxy-6-methyl-5-(((2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-1,2,3 |
57576-44-0 | 25mg |
¥17400.00 | 2023-09-15 | ||
BioAustralis | BIA-A2469-0.50 mg |
Aclarubicin |
57576-44-0 | >90%byHPLC | 0.50mg |
$581.00 | 2023-07-25 | |
AN HUI ZE SHENG Technology Co., Ltd. | A190160-2.5mg |
Methyl (1R,2R,4S)-4-(((2R,4S,5S,6S)-4-(dimethylamino)-5-(((2S,4S,5S,6S)-4-hydroxy-6-methyl-5-(((2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-1,2,3 |
57576-44-0 | 2.5mg |
¥2640.00 | 2023-09-15 |
Aclarubicin Verwandte Literatur
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
57576-44-0 (Aclarubicin) Verwandte Produkte
- 1914-99-4(Chlorophosphonazo III (Technical Grade))
- 143390-89-0(Kresoxim-Methyl)
- 83055-99-6(Bensulfuron-Methyl)
- 99-76-3(Methyl Paraben)
- 18323-44-9(Clindamycin)
- 2228410-01-1(3-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylpyridin-2-amine)
- 2020143-08-0(5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1,2-thiazole)
- 1261907-19-0(4-(3,5-Dichlorophenyl)-3-methylbenzoic acid)
- 43216-12-2(2-(iodomethyl)oxane)
- 126440-14-0(6-chloro-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:57576-44-0)Aclarubicin

Reinheit:99%/99%
Menge:1mg/500μg
Preis ($):238.0/1379.0